VH032 phenol-linker 2

描述

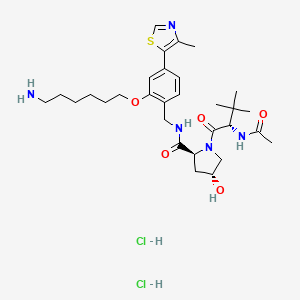

VH 032 苯酚 - 连接子 2 是一种功能化的 von-Hippel-Lindau (VHL) 蛋白配体,主要用于 PROTAC (蛋白降解嵌合体) 研究和开发。 该化合物包含一个 E3 连接酶配体和一个烷基连接子,使其可以很容易地与目标蛋白配体结合 。 VH 032 苯酚 - 连接子 2 的化学式为 C30H47Cl2N5O5S,分子量为 660.7 g/mol .

准备方法

合成路线和反应条件

VH 032 苯酚 - 连接子 2 的合成涉及多个步骤,从 VHL 配体的制备开始。VHL 配体用苯酚基团和烷基连接子进行功能化。合成路线通常包括以下步骤:

VHL 配体的形成: VHL 配体是通过使 (2S,4R)-1-((S)-2-乙酰氨基-3,3-二甲基丁酰基)-4-羟基-N-(2-((6-氨基己基)氧基)-4-(4-甲基噻唑-5-基)苄基)吡咯烷-2-甲酰胺与适当的试剂反应而合成的.

工业生产方法

VH 032 苯酚 - 连接子 2 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。主要步骤包括:

中间体的批量合成: 大规模生产用于 VHL 配体合成的中间体。

反应条件的优化: 微调反应参数,如温度、溶剂和反应时间,以实现高效率和产率。

纯化和质量控制: 采用色谱和结晶等技术来纯化最终产品并确保其符合质量标准.

化学反应分析

反应类型

VH 032 苯酚 - 连接子 2 会发生各种化学反应,包括:

氧化: 在特定条件下,苯酚基团可以被氧化形成醌类化合物。

还原: 该化合物可以发生还原反应,尤其是在酰胺基和噻唑基团处。

常用试剂和条件

氧化: 高锰酸钾或过氧化氢等试剂可用于氧化反应。

还原: 氢化铝锂或硼氢化钠等还原剂通常使用。

形成的主要产物

从这些反应形成的主要产物包括 VH 032 苯酚 - 连接子 2 与不同目标蛋白配体的各种缀合物。 这些缀合物用于 PROTAC 研究,以研究蛋白质降解途径 .

科学研究应用

Targeted Protein Degradation

VH032 has been extensively utilized in designing PROTACs that target various proteins implicated in diseases like cancer and neurodegeneration. For instance:

- Cancer Therapy : PROTACs incorporating VH032 have shown efficacy in degrading oncoproteins such as BCL-xL and BCL-2, leading to reduced tumor growth in preclinical models .

- Neurodegenerative Disorders : Research indicates that PROTACs utilizing VH032 can target misfolded proteins associated with neurodegenerative diseases, aiding in cellular clearance mechanisms .

Development of Novel Therapeutics

The versatility of VH032 allows researchers to modify its linker properties, enhancing pharmacokinetics and bioavailability:

- Linker Optimization : Studies have demonstrated that varying linker lengths can significantly impact the potency and selectivity of PROTACs. For example, optimal linker configurations have been identified that improve degradation efficiency without inducing apoptosis .

- Oral Bioavailability : Recent advancements have led to the design of orally bioavailable PROTACs using VH032, expanding therapeutic options beyond intravenous administration .

Data Tables

Case Study 1: Targeting BCL-xL

In a study focused on leukemia treatment, PROTACs designed with VH032 effectively degraded BCL-xL and BCL-2. The research demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their potential for selective cancer therapy .

Case Study 2: Neurodegeneration

Another investigation explored the use of VH032-based PROTACs to target tau protein aggregates associated with Alzheimer's disease. Results indicated that these compounds could facilitate tau clearance from neuronal cells, suggesting a promising avenue for therapeutic intervention .

作用机制

VH 032 苯酚 - 连接子 2 通过募集 von-Hippel-Lindau (VHL) 蛋白发挥作用,该蛋白是 E3 泛素连接酶复合物的一部分。该化合物与 VHL 蛋白结合,促进通过蛋白酶体途径对目标蛋白的泛素化和随后的降解。 这种机制是 PROTAC 分子功能的核心,这些分子旨在选择性地降解特定蛋白质 .

相似化合物的比较

类似化合物

VH 032 苯酚-烷基C4-胺: 一种具有较短烷基连接子的类似化合物,用于 PROTAC 研究.

VH 032 胺: VHL 配体的衍生物,具有伯胺功能柄,用于与目标蛋白配体结合.

VH032-硫醇-C6-NH2: 一种具有硫醇基的 VHL 配体-连接子缀合物,用于 PROTAC 技术.

独特性

VH 032 苯酚 - 连接子 2 的独特性在于其用苯酚基团和烷基连接子进行的特定功能化,这使其能够灵活地与各种目标蛋白配体结合。 这种多功能性使其成为开发 PROTAC 分子和靶向蛋白质降解策略的宝贵工具 .

生物活性

VH032 phenol-linker 2 is a small molecule that serves as a potent inhibitor of the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered significant attention in the field of drug development, particularly for its applications in PROTAC (proteolysis-targeting chimera) technology. This article explores the biological activity of this compound, including its mechanism of action, binding affinity, and implications for therapeutic use.

The VHL protein is part of an E3 ubiquitin ligase complex that targets HIF-α for degradation under normoxic conditions. Under hypoxic conditions, HIF-α accumulates and activates genes that promote angiogenesis and erythropoiesis. This compound disrupts the interaction between VHL and HIF-α, leading to increased levels of HIF-α and subsequent activation of hypoxia-responsive genes. This mechanism is particularly relevant in conditions such as anemia and certain cancers where HIF stabilization may be beneficial.

Binding Affinity and Selectivity

The binding affinity of this compound has been characterized using various assays. In a TR-FRET (time-resolved fluorescence resonance energy transfer) assay, VH032 demonstrated a dissociation constant () value of approximately 3.39 nM, indicating high affinity for the VHL protein . Comparative studies with other VHL ligands showed that VH032 was significantly more potent than non-VHL ligands, highlighting its selectivity .

In Vitro Studies

In a study examining the effects of VH032 on cellular proteomes, HeLa cells treated with the compound exhibited increased levels of VHL protein after 24 hours, which was not observed with hypoxia or other PHD inhibitors . This suggests that VH032 not only inhibits VHL but may also induce a compensatory increase in VHL levels, potentially influencing long-term cellular responses.

| Compound | Treatment Duration | VHL Protein Level Increase |

|---|---|---|

| VH032 | 24 hours | 1.59 (Replicate 1), 1.53 (Replicate 2) |

| IOX2 | 24 hours | 1.02 (Replicate 1), 0.94 (Replicate 2) |

| Hypoxia | 24 hours | Decrease (0.87 - 0.89) |

In Vivo Applications

The application of VH032 in vivo has also been explored. For example, administration of VH298, a more potent derivative of VH032, demonstrated effective induction of the hypoxic response in animal models . This highlights the potential therapeutic applications of VH032 and its derivatives in treating diseases characterized by low oxygen levels.

Implications for Drug Development

The ability of this compound to stabilize HIF-α presents opportunities for therapeutic interventions in conditions like ischemia or cancer therapy where HIF activation is desirable. Furthermore, its role in PROTAC technology allows for targeted degradation of specific proteins within cells, expanding its utility beyond simple inhibition.

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHPLMGGQWIRY-SGROTYDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。